

Technical Guide: Solubility Profiling of (2'-Chlorobiphenyl-3-yl)-methanol

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Compound of Interest

Compound Name: (2'-Chlorobiphenyl-3-yl)-methanol

CAS No.: 773872-81-4

Cat. No.: B1621615

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Executive Summary

This technical guide provides a comprehensive solubility profile for **(2'-Chlorobiphenyl-3-yl)-methanol** (CAS 773872-81-4), a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Bifenthrin analogs) and pharmaceutical scaffolds.[1]

The molecule exhibits an amphiphilic solubility profile driven by its lipophilic 2'-chlorobiphenyl core and the hydrophilic 3-hydroxymethyl tail.[1] While highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), it displays limited solubility in aliphatic hydrocarbons (Hexane) and is practically insoluble in water.[1] This guide details the theoretical basis, experimental determination protocols, and solvent selection strategies for process optimization.[1]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.[1] The 2'-chloro substituent introduces steric twist, preventing coplanarity of the biphenyl rings, which generally increases solubility in organic solvents compared to planar unsubstituted biphenyls by reducing crystal lattice energy.[1]

Table 1: Core Physicochemical Properties[1][2]

| Property | Value / Description | Relevance to Solubility |
|-------------------|-------------------------------------|---|
| CAS Registry | 773872-81-4 | Unique Identifier for sourcing/validation |
| Molecular Formula | C ₁₃ H ₁₁ ClO | Basis for molarity calculations |
| Molecular Weight | 218.68 g/mol | Conversion factor for gravimetric analysis |
| Physical State | Solid (Low melting) | Prone to "oiling out" in mixed solvents |
| Predicted LogP | -3.7 - 4.2 | Indicates high affinity for lipophilic solvents |
| H-Bond Donors | 1 (-CH ₂ OH) | Facilitates solubility in alcohols |
| H-Bond Acceptors | 1 (-OH) | Interaction with protic solvents |

Solubility Landscape

The following classification is derived from the structural integration of the lipophilic biphenyl moiety and the polar hydroxyl group.

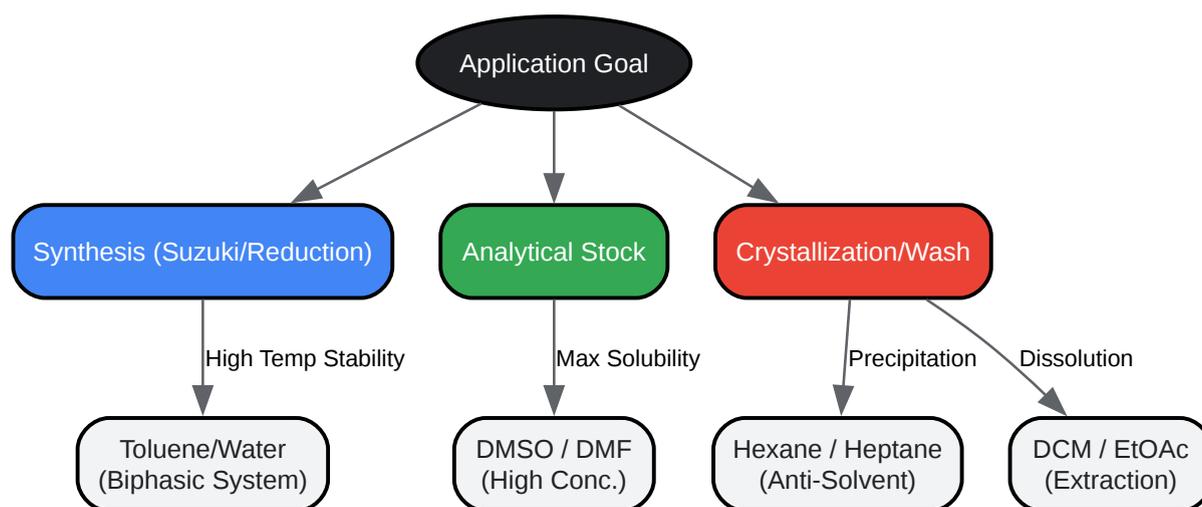
Solvent Compatibility Matrix[1]

- High Solubility (>100 mg/mL):
 - Polar Aprotic:DMSO, DMF, DMAc.[1] (Excellent for stock solutions).[1]
 - Chlorinated:Dichloromethane (DCM), Chloroform.[1] (Primary choice for extraction).
 - Esters:Ethyl Acetate.[1] (Good general process solvent).[1]
- Moderate Solubility (20–100 mg/mL):
 - Alcohols:[1][2]Methanol, Ethanol, Isopropanol.[1] (Solubility decreases as alkyl chain length increases; heating may be required).[1]
 - Aromatics:Toluene, Xylene.[1] (Soluble, often used in Suzuki coupling synthesis).[1]

- Low/Sparingly Soluble (<10 mg/mL):
 - Aliphatics:[1]Hexane, Heptane, Pentane.[1] (Useful as anti-solvents for crystallization).[1]
 - Ethers:Diethyl Ether (Moderate to low, often better in MTBE).[1]
- Insoluble (<0.1 mg/mL):
 - Water.[1][3] (The hydrophobic biphenyl surface area overwhelms the single hydroxyl group).[1]

Solvent Selection Logic (DOT Visualization)

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).



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Figure 1: Decision tree for solvent selection based on process requirements.[1]

Experimental Protocols

As a Senior Scientist, I recommend validating specific solubility values using the Shake-Flask Method, which is the gold standard for equilibrium solubility.[1]

Protocol: Equilibrium Solubility Determination

Objective: Determine the saturation solubility () of **(2'-Chlorobiphenyl-3-yl)-methanol** in a target solvent at 25°C.

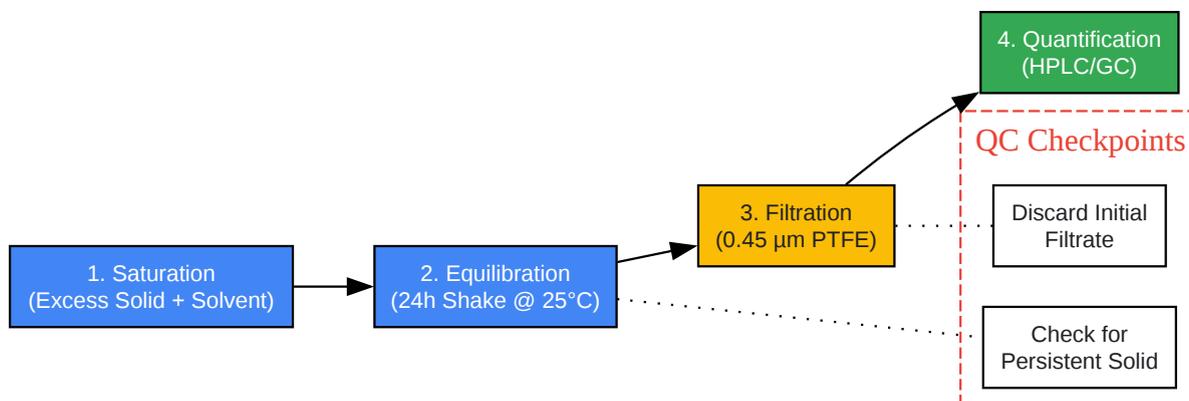
Reagents & Equipment:

- Target Solvent (HPLC Grade).[1]
- **(2'-Chlorobiphenyl-3-yl)-methanol** (Solid).[1]
- Temperature-controlled orbital shaker.[1]
- 0.45 µm PTFE Syringe Filters (Compatible with organic solvents).[1]
- HPLC-UV or GC-FID system.[1]

Step-by-Step Workflow:

- Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.
- Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours.
 - Note: If the solid dissolves completely, add more until a persistent suspension is observed. [1]
- Sedimentation: Stop agitation and allow the suspension to stand for 1 hour to settle undissolved solids.
- Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter.
 - Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.[1]
- Dilution & Analysis: Dilute the filtrate into the linear range of the analytical method (e.g., 1:100 in Acetonitrile) and quantify via HPLC.

Analytical Visualization (DOT)



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Figure 2: Workflow for quantitative solubility determination ensuring data integrity.

Applications & Implications

Synthesis (Suzuki Coupling)

This compound is typically synthesized via Suzuki-Miyaura coupling of 2-chlorophenylboronic acid and 3-bromobenzyl alcohol (or similar derivatives).[1]

- Recommended Solvent System: Toluene/Ethanol/Water (4:1:1).[1]
 - Why? The biphenyl product is soluble in the organic phase (Toluene), while inorganic byproducts (boron salts) partition into the aqueous phase, simplifying workup.[1]

Crystallization

To purify **(2'-Chlorobiphenyl-3-yl)-methanol** from reaction mixtures:

- Solvent: Ethyl Acetate (dissolves product).[1]
- Anti-Solvent: Hexane (induces precipitation).[1]
- Method: Dissolve in minimal hot EtOAc, slowly add Hexane until turbidity appears, then cool to 4°C.

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